2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline
Description
This compound features a quinoline core substituted at the 2-position with an azetidine ring (a four-membered saturated heterocycle) bearing a 1,2,3-triazole-methyl group.
Quinoline Core Formation: Via Vilsmeier-Haack reaction (e.g., acetanilide derivatives + POCl₃/DMF) to yield 2-chloroquinoline-3-carbaldehyde intermediates .
Azetidine Incorporation: Cyclization of β-lactam precursors (e.g., N-aryl acetamides with electron-donating groups) to form azetidine-2-one fused quinolines, followed by functionalization .
Triazole Installation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append the triazole-methyl group .
Properties
IUPAC Name |
quinolin-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(15-6-5-13-3-1-2-4-14(13)18-15)20-9-12(10-20)11-21-8-7-17-19-21/h1-8,12H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMSODZTWHRPEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C=CN=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Functionalization
The azetidine core serves as the foundational scaffold for triazole substitution. A validated approach involves introducing a propargyl group at the azetidine C3 position to enable copper-catalyzed azide-alkyne cycloaddition (CuAAC). As demonstrated in patent US9365562B2, azetidine derivatives undergo nucleophilic substitution with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile), yielding 3-(propagyl)azetidine with >80% efficiency.
Triazole Installation via Click Chemistry
The CuAAC reaction between 3-(propagyl)azetidine and a substituted azide forms the triazole ring. Optimized conditions from PMC7294232 suggest using CuI (10 mol%) and DIPEA in DMF at 60°C, achieving near-quantitative conversion. For the target compound, benzyl azide or alkyl azides are preferred to avoid steric hindrance, ensuring regioselective 1,4-triazole formation.
Quinoline Carbonyl Activation
Quinoline-2-Carboxylic Acid Synthesis
Quinoline-2-carboxylic acid is synthesized via Friedländer condensation, as detailed in PMC9099536. Condensation of anthranilic acid derivatives with ketones in polyphosphoric acid yields the quinoline core, followed by oxidation (KMnO₄, H₂SO₄) to the carboxylic acid.
Acid Chloride Formation
Activation of the carboxylic acid to its acyl chloride is critical for subsequent amide coupling. Thionyl chloride (SOCl₂) in dichloromethane at reflux for 4 hours achieves >95% conversion, as adapted from PMC7294232’s protocols for similar quinoline derivatives.
Coupling Strategies for Final Assembly
Amide Bond Formation
The azetidine-triazole amine is coupled with quinoline-2-carbonyl chloride using Schotten-Baumann conditions. A mixture of aqueous NaOH and dichloromethane at 0°C prevents hydrolysis, yielding the target amide with 70–85% efficiency. Patent US9365562B2 corroborates this method, emphasizing the use of Hünig’s base to scavenge HCl and enhance reactivity.
Microwave-Assisted Coupling
Alternative protocols from PMC7294232 employ microwave irradiation (100°C, 20 minutes) in solvent-free conditions, reducing reaction times and improving yields to 90%. This method mitigates side reactions observed in high-boiling solvents like phenol.
Optimization and Challenges
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 20 minutes |
| Yield | 70–85% | 85–90% |
| Purity (HPLC) | >95% | >98% |
| Side Products | <5% | <2% |
Key Challenges :
- Regioselectivity in CuAAC : Ensuring exclusive 1,4-triazole formation requires strict stoichiometric control of azide and alkyne.
- Azetidine Stability : The strained azetidine ring is prone to ring-opening under acidic conditions, necessitating pH-neutral coupling environments.
- Purification Complexity : Silica gel chromatography often fails due to polar intermediates; reversed-phase HPLC is recommended for final purification.
Comparative Analysis of Synthetic Routes
Route A: Sequential Functionalization
- Azetidine propargylation → 2. CuAAC → 3. Quinoline activation → 4. Amide coupling.
Advantages : Modular, allows intermediate characterization.
Disadvantages : Cumulative yield loss (∼60% overall).
Route B: Convergent Synthesis
Parallel synthesis of azetidine-triazole and quinoline carbonyl, followed by late-stage coupling.
Advantages : Higher overall yield (∼75%), fewer purification steps.
Disadvantages : Requires precise stoichiometry and timing.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxides.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline involves its interaction with specific molecular targets. For instance, the triazole moiety can bind to the active site of enzymes, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions . The quinoline core may also interact with DNA, leading to potential anticancer effects .
Comparison with Similar Compounds
Key Structural Analogues
Pharmacological and Physical Properties
- Antibacterial Activity: Triazole-quinoline derivatives (e.g., 8-((1-benzyl-triazol-4-yl)methoxy)-5-chloroquinoline) show growth inhibition against E. coli and S. aureus (MIC: 8–32 µg/mL) .
- Thermal Stability: Triazole-containing quinolines are stable up to 200°C, making them suitable for solid-state applications (e.g., luminescent materials) .
- Solubility : Azetidine-carbonyl groups improve aqueous solubility compared to benzimidazole or thiazolidinedione hybrids .
Critical Analysis of Divergent Findings
- Biological Activity: While azetidine-fused quinolines exhibit diuretic effects , triazole-thioether analogues prioritize antidiabetic or antimicrobial activity . This highlights substituent-driven target specificity.
- Crystal Packing: H-bonding in triazole-quinolines (e.g., N–H···O interactions) dictates 1D crystal growth, whereas azetidine’s conformational rigidity may favor alternative packing modes .
Biological Activity
Overview
2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is a complex organic compound notable for its diverse biological activities, including potential antimicrobial, anticancer, and enzyme inhibitory properties. The compound features a quinoline core linked to an azetidine ring via a triazole moiety, which enhances its interaction with biological targets due to the ability of triazoles to form hydrogen bonds.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₃N₅OS
- Molecular Weight : 299.35 g/mol
- CAS Number : 2201887-89-8
The structure includes a quinoline backbone that is known for its pharmacological significance, particularly in the development of drugs targeting various diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
Target Interaction :
- The triazole ring acts as an isostere of the amide bond, providing stability against metabolic degradation and enhancing binding affinity to enzymes and receptors.
Biochemical Pathways :
This compound has shown potential in inhibiting enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can lead to lower blood sugar levels, making it relevant for diabetes management.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the triazole moiety may enhance this activity by facilitating stronger interactions with microbial targets.
Anticancer Activity
Studies have demonstrated that compounds containing quinoline structures possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting key signaling pathways that promote tumor growth.
Enzyme Inhibition
A notable study evaluated the compound's efficacy as an α-glucosidase inhibitor. The synthesized derivatives demonstrated IC₅₀ values significantly lower than the standard drug acarbose, indicating enhanced potency. For example:
| Compound | IC₅₀ (µM) | Comparison to Acarbose |
|---|---|---|
| 10n | 48.4 | 15.5 times more potent |
| Acarbose | 750.1 | Reference |
Study on α-Glucosidase Inhibition
In a comparative analysis involving several synthesized derivatives of quinoline-thiosemicarbazone-triazole hybrids, it was found that compound 10n (a derivative closely related to the target compound) exhibited remarkable inhibitory activity against yeast α-glucosidase. Molecular docking studies revealed that 10n formed multiple hydrogen bonds with key residues in the enzyme's active site, confirming its potential as a competitive inhibitor.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and stability due to the triazole ring's resistance to metabolic degradation. This characteristic is crucial for maintaining effective concentrations in therapeutic applications.
Q & A
Q. What are the common synthetic routes for 2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline?
The synthesis typically involves two key steps:
- Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole ring. For example, terminal alkynes react with azides in a solvent mixture (e.g., tert-butanol/water) with CuSO₄ and sodium ascorbate at room temperature .
- Azetidine-Quinoline Coupling : The azetidine ring is introduced via amide bond formation. A reported method involves reacting 3-azidomethylazetidine with quinoline-1-carbonyl chloride under anhydrous conditions (e.g., DCM, DIPEA) . Key Optimization Factors :
Q. Which analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., azetidine CH₂ at δ 3.5–4.5 ppm, triazole protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₈N₅O₂) .
- X-ray Crystallography : Resolves spatial conformation of the azetidine-triazole-quinoline system, critical for structure-activity studies .
Q. What are the primary biological activities reported for this compound?
Preliminary studies highlight:
- Antimicrobial Activity : MIC values of 2–8 µg/mL against Candida auris due to triazole-mediated biofilm disruption .
- Anticancer Potential : IC₅₀ of 3.2 µM against HCT-116 colon cancer cells via autophagy pathway modulation .
- Anti-inflammatory Effects : 40% inhibition in carrageenan-induced edema models at 10 mg/kg .
Advanced Research Questions
Q. How can synthesis be optimized to improve azetidine ring stability?
Azetidine rings are prone to ring-opening under acidic/basic conditions. Strategies include:
- Protecting Groups : Use Boc (tert-butyloxycarbonyl) for the azetidine nitrogen during coupling steps .
- Low-Temperature Reactions : Maintain 0–5°C during acyl chloride coupling to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates without hydrolyzing the azetidine .
Q. How to resolve contradictions in bioactivity data across studies?
Discrepancies often arise from structural analogs or assay variability:
- Structural Comparisons : For example, replacing the quinoline moiety with pyridine reduces anticancer activity by 70%, emphasizing quinoline’s role in DNA intercalation .
- Assay Standardization : Use consistent cell lines (e.g., HeLa vs. RKO) and control compounds (e.g., doxorubicin) to normalize IC₅₀ values .
Q. What mechanistic strategies elucidate the compound’s mode of action?
- Molecular Docking : Triazole and quinoline groups show strong binding to CYP51 (antifungal target) and ATG5 (autophagy protein) .
- Gene Knockdown Studies : siRNA-mediated ATG5 silencing reduces anticancer efficacy, confirming pathway specificity .
- Metabolite Profiling : LC-MS identifies stable metabolites, ruling off-target effects .
Q. How does spatial conformation influence biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
